4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a sulfonamide group (-SO2NH-) attached to a benzene ring, which is further substituted with a methyl group and an oxobutan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2S)-3-oxobutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfonic acids.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and as a diuretic agent.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxobutan-2-yl group differentiates it from other sulfonamides, potentially offering unique interactions with biological targets and different pharmacokinetic properties .
Properties
CAS No. |
919492-14-1 |
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Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-methyl-N-[(2S)-3-oxobutan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-4-6-11(7-5-8)16(14,15)12-9(2)10(3)13/h4-7,9,12H,1-3H3/t9-/m0/s1 |
InChI Key |
UBIUHGIVGQOXOQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)C |
Origin of Product |
United States |
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